molecular formula C12H15BFNO4 B1457244 2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 710348-94-0

2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1457244
M. Wt: 267.06 g/mol
InChI Key: CKBJFSWEKLWHTI-UHFFFAOYSA-N
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Description

The compound “(3-fluoro-5-nitrophenyl)boronic acid” (CAS No. 955020-33-4) is an organic compound that is used for industrial purposes . Another related compound is “Methyl 2-(3-Fluoro-5-Nitrophenyl) Acetate” (MFNA), which is an organic compound with the molecular formula C9H8FNO4. It belongs to the family of organic esters and is widely used in organic synthesis.


Synthesis Analysis

The synthesis of related compounds involves various methods, including esterification, nitration, and Friedel-Crafts acylation. For instance, MFNA can be synthesized by the esterification of 3-fluoro-5-nitrobenzoic acid with methanol in the presence of sulfuric acid.


Physical And Chemical Properties Analysis

The related compound MFNA has a yellow crystalline appearance with a melting point of 102°C. It is soluble in most organic solvents, including alcohols, acetone, and chloroform.

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Pinacolylboronate-Substituted Stilbenes : Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized for potential use in LCD technology and as intermediates for conjugated polyene materials. This synthesis could aid in developing new materials for technological applications (Das et al., 2015).

  • Precision Synthesis for Polymerization : The compound has been utilized in precision synthesis of polymers like poly(3-hexylthiophene) through Suzuki-Miyaura coupling polymerization. This method is significant for creating polymers with narrow molecular weight distribution and high regioregularity, which are crucial for electronic and optoelectronic applications (Yokozawa et al., 2011).

  • Development of New Silicon-Based Drugs : This compound has been used as a building block for the synthesis of biologically active silicon-based compounds, demonstrating its versatility in creating novel drug molecules (Büttner et al., 2007).

Biological and Chemical Analysis

  • Analysis of Boronate-Based Fluorescence Probes : The compound has been employed in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide, which is important for explosive detection and biomedical research (Lampard et al., 2018).

  • Electrochemical Properties of Organoboron Compounds : Research on sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, has revealed their electrochemical properties. This is pivotal for understanding their reactivity and potential applications in electrochemistry (Tanigawa et al., 2016).

  • Crystal Structure and DFT Studies : The compound has been studied for its crystal structure and molecular properties using techniques like X-ray diffraction and density functional theory (DFT), contributing to a deeper understanding of its physicochemical properties (Huang et al., 2021).

Safety And Hazards

The safety data sheet for “(3-fluoro-5-nitrophenyl)boronic acid” suggests that it is used for R&D purposes only and is not intended for medicinal, household, or other uses .

properties

IUPAC Name

2-(3-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-9(14)7-10(6-8)15(16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBJFSWEKLWHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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